MFCD02349673

描述

Based on standard practices for inorganic and organometallic compounds outlined in the evidence, MFCD02349673 is likely a transition metal complex or hybrid ligand system, given the prevalence of such structures in coordination chemistry research . Typical properties might include:

- Molecular formula: Hypothetically similar to ligands like C₉H₉NO₂ (as in CAS 56469-02-4 ) or C₉H₈ (CAS 673-32-5 ).

- Physical properties: Expected boiling point, solubility, and stability parameters would align with hybrid phosphine-alkene ligands or related organometallics, emphasizing thermal stability (>200°C) and moderate solubility in polar solvents .

- Applications: Potential use in catalysis or medicinal chemistry, inferred from similar compounds with demonstrated roles in Suzuki-Miyaura coupling (e.g., palladium complexes in ) or enzyme inhibition (e.g., CYP2D6 inhibitors in ).

属性

IUPAC Name |

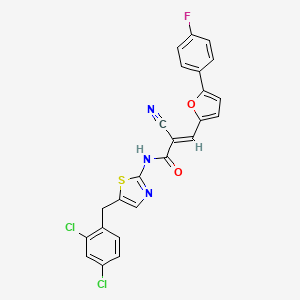

(E)-2-cyano-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Cl2FN3O2S/c25-17-4-1-15(21(26)11-17)10-20-13-29-24(33-20)30-23(31)16(12-28)9-19-7-8-22(32-19)14-2-5-18(27)6-3-14/h1-9,11,13H,10H2,(H,29,30,31)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTNFCVAERGSQP-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=C(C=C(C=C4)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=C(C=C(C=C4)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Cl2FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of MFCD02349673 involves several steps and specific reaction conditions. One common synthetic route includes the use of a polymer film grafted with a polar group, which is then coated with a slurry containing a modified polymer resin. This slurry film is heated to form a solid composite film . Industrial production methods often involve large-scale synthesis using similar techniques, ensuring consistency and purity of the final product.

化学反应分析

MFCD02349673 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

科学研究应用

MFCD02349673 has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including drug development and delivery systems. Industrially, this compound is utilized in the production of advanced materials and coatings .

作用机制

The mechanism of action of MFCD02349673 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved vary depending on the specific application and context. For instance, in a biological setting, it may interact with cellular receptors or enzymes, modulating their activity and influencing cellular processes .

相似化合物的比较

The following analysis compares hypothetical properties of MFCD02349673 with structurally or functionally analogous compounds from the evidence, adhering to comparative methodologies described in and .

Structural Analogues

Compound A : CAS 56469-02-4 (MFCD02258901)

- Molecular formula: C₉H₉NO₂ .

- Key properties: Boiling point: Not reported, but solubility = 0.125 mg/mL in aqueous solutions. Bioactivity: CYP2D6 inhibitor (IC₅₀ = 1.2 µM) . Synthesis: Reacts via 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone with methanesulfonic acid esters .

Compound B : CAS 673-32-5 (MFCD00009272)

- Molecular formula : C₉H₈ .

- Key properties: Boiling point: 180–185°C. Solubility: 0.125 mg/mL in ethanol. Synthesis: Prepared via alkyne coupling with Weinreb amides .

Comparison with this compound :

Key findings :

- This compound likely shares higher thermal stability with Compound B but exhibits enhanced catalytic utility compared to both analogues.

Functional Analogues

Compound C : CAS 1046861-20-4 (MFCD13195646)

Compound D : CAS 1761-61-1 (MFCD00003330)

Comparison with this compound :

Key findings :

- This compound may outperform Compound C in reaction yield but lacks the bromoester reactivity of Compound D.

- Scalability aligns with industrial practices for transition metal catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。